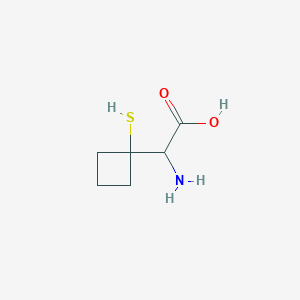
(S)-2,2,4-Trimethyloxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2,4-Trimethyloxazolidine is a chiral oxazolidine derivative. It is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The compound is known for its stability and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-2,2,4-Trimethyloxazolidine can be synthesized through several methods. One common approach involves the reaction of (S)-2-amino-2-methyl-1-propanol with formaldehyde. The reaction typically occurs under acidic conditions, leading to the formation of the oxazolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,2,4-Trimethyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted oxazolidine derivatives
Aplicaciones Científicas De Investigación
(S)-2,2,4-Trimethyloxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research explores its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is employed in the production of specialty chemicals, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2,2,4-Trimethyloxazolidine involves its ability to form stable intermediates in various chemical reactions. Its chiral nature allows it to interact selectively with other chiral molecules, facilitating enantioselective transformations. The compound’s molecular targets and pathways depend on the specific reaction or application in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
®-2,2,4-Trimethyloxazolidine: The enantiomer of (S)-2,2,4-Trimethyloxazolidine, with similar chemical properties but different chiral configurations.
2,2-Dimethyloxazolidine: Lacks the additional methyl group at the 4-position, resulting in different reactivity and applications.
2,2,5-Trimethyloxazolidine: Similar structure but with a methyl group at the 5-position instead of the 4-position.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of three methyl groups, which influence its reactivity and selectivity in chemical reactions. Its stability and versatility make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(4S)-2,2,4-trimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2,3)7-5/h5,7H,4H2,1-3H3/t5-/m0/s1 |
Clave InChI |
GUDXOFXWLFMJQX-YFKPBYRVSA-N |
SMILES isomérico |
C[C@H]1COC(N1)(C)C |
SMILES canónico |
CC1COC(N1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


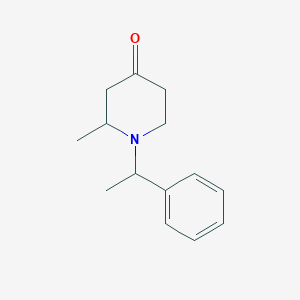

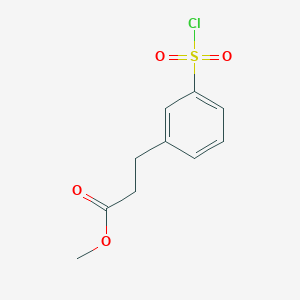
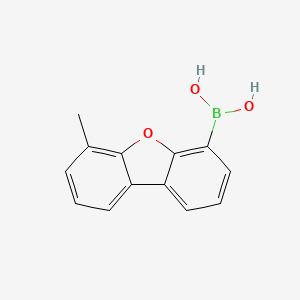

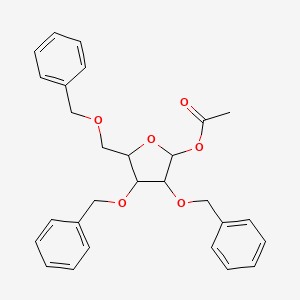
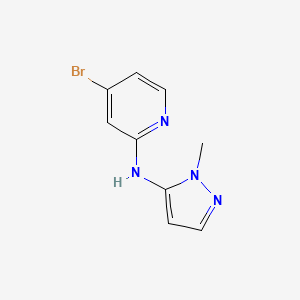
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)


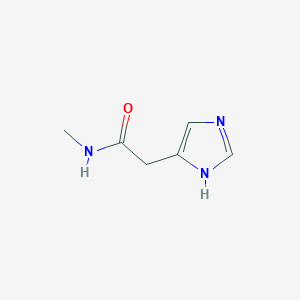
![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
